molecular formula C7H8N4O2 B8047464 1-Nitro-2-phenylguanidine CAS No. 5461-83-6

1-Nitro-2-phenylguanidine

Cat. No.: B8047464
CAS No.: 5461-83-6
M. Wt: 180.16 g/mol
InChI Key: HUDUGAFSLWBJOZ-UHFFFAOYSA-N
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Description

1-Nitro-2-phenylguanidine is a chemical compound that belongs to the class of nitroguanidines It is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to a guanidine moiety

Preparation Methods

The synthesis of 1-Nitro-2-phenylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of phenylguanidine with a nitro compound under specific conditions. Industrial production methods may involve the use of thiourea derivatives as guanidylating agents, coupling reagents, or metal-catalyzed guanidylation processes . Additionally, one-pot synthesis approaches using N-chlorophthalimide, isocyanides, and amines have been reported to provide efficient access to diverse guanidines .

Chemical Reactions Analysis

1-Nitro-2-phenylguanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride, catalytic metals like palladium, and nitrating agents like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Nitro-2-phenylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Nitro-2-phenylguanidine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

1-Nitro-2-phenylguanidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-nitro-2-phenylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-7(10-11(12)13)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDUGAFSLWBJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328402
Record name 1-nitro-2-phenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-83-6
Record name NSC25071
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-nitro-2-phenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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